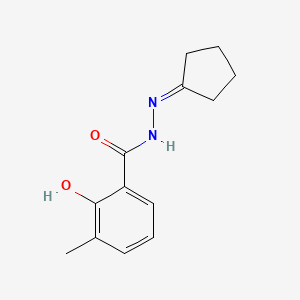

![molecular formula C17H24N2O3S B4626993 1-{4-[(2,3-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4626993.png)

1-{4-[(2,3-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone

Overview

Description

Synthesis Analysis

The synthesis of compounds structurally related to 1-{4-[(2,3-Dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone often involves complex reactions that yield novel molecular architectures. For instance, the synthesis and characterization of related compounds have been achieved through various chemical pathways, including cyclization reactions and the use of polyphosphate ester as a reagent to improve reaction yields and times (Zareef, Iqbal, & Arfan, 2008).

Molecular Structure Analysis

Molecular structure studies, such as X-ray diffraction, are pivotal for understanding the spatial arrangement of atoms within a compound. Compounds similar to 1-{4-[(2,3-Dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone have been explored, revealing details like crystal systems, unit cell parameters, and the conformation of rings within the structure. These studies provide insight into the molecular geometry and intermolecular interactions that define the compound's stability and reactivity (Naveen et al., 2015).

Chemical Reactions and Properties

The chemical behavior of 1-{4-[(2,3-Dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone involves its interactions and reactivity with other chemical species. Studies on similar compounds have shown a variety of chemical reactions, such as stopped-flow kinetics in reactions with pyrrolidine and piperidine, indicating the compound's reactivity and potential for further chemical transformations (FujinumaHajime et al., 1989).

Physical Properties Analysis

The physical properties of a compound, including its solubility, melting point, and crystallinity, are crucial for its application in various scientific domains. Research on related compounds has yielded valuable data on properties such as glass transition temperatures and thermal stability, contributing to a deeper understanding of how structural features influence physical characteristics (Xiao-Ling Liu et al., 2013).

Chemical Properties Analysis

The chemical properties of 1-{4-[(2,3-Dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone, such as acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are essential for its application and manipulation in chemical syntheses and other processes. Studies on related compounds have provided insights into reaction mechanisms, synthesis routes, and the influence of substituents on reactivity (Brown, Charreau, Hansson, & Ley, 1991).

Scientific Research Applications

Polymer Synthesis : This compound has been used in the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers are amorphous and soluble in organic solvents. They demonstrate high thermal stability, transparency, and good mechanical properties, making them suitable for various applications (Liu et al., 2013).

Synthesis of Pyrrolidines and Piperidines : The compound has been used in the asymmetric syntheses of functionalized pyrrolidines and piperidines. This synthesis process offers high enantioselectivity, which is crucial for the creation of compounds with specific chirality, a key aspect in many pharmaceuticals (Kokotos & Aggarwal, 2006).

Antimicrobial Activity : A study focused on the cyclization of certain acids to produce compounds related to 1-{4-[(2,3-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone, demonstrating significant antimicrobial activity. These findings suggest potential applications in developing new antimicrobial agents (Zareef, Iqbal, & Arfan, 2008).

Analgesic Effects : Research has been conducted on the synthesis of new pyrrole derivatives of phencyclidine, which have shown analgesic effects in mice. This research provides insights into the development of new pain relief medications (Ahmadi, Solati, Hajikhani, & Pakzad, 2011).

Stereoselective Synthesis : This compound has been involved in the stereoselective synthesis of hydroxypyrrolidines and hydroxypiperidines, critical for the development of compounds with specific spatial configurations, important in pharmaceutical synthesis (Carretero, Arrayás, & Gracia, 1996).

Oxidative Metabolism Study : It was used in a study to understand the oxidative metabolism of a novel antidepressant, Lu AA21004, revealing insights into the drug's metabolic pathways and potential interactions (Hvenegaard et al., 2012).

properties

IUPAC Name |

1-[4-(2,3-dimethylpiperidin-1-yl)sulfonylphenyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3S/c1-13-5-3-12-19(14(13)2)23(21,22)16-9-7-15(8-10-16)18-11-4-6-17(18)20/h7-10,13-14H,3-6,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCUVHRWVQBKOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1C)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{4-[(2,3-Dimethylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

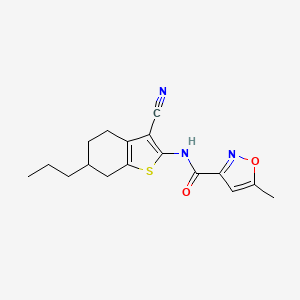

![4-{[(3-chlorophenyl)(methylsulfonyl)amino]methyl}-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4626912.png)

![N-[3-(4-morpholinyl)propyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4626913.png)

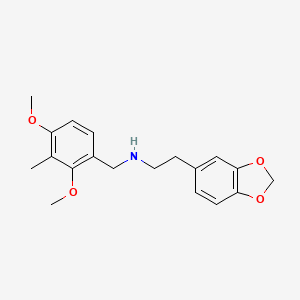

![2-({5-[(2-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4626920.png)

![3,3'-[1,4-phenylenebis(methylenethio)]bis(5-isopropyl-4H-1,2,4-triazol-4-amine)](/img/structure/B4626946.png)

![2-cyano-N-(3-cyano-2-thienyl)-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}acrylamide](/img/structure/B4626952.png)

![ethyl N-[(4-nitrophenyl)acetyl]glycinate](/img/structure/B4626953.png)

![N-benzyl-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4626965.png)

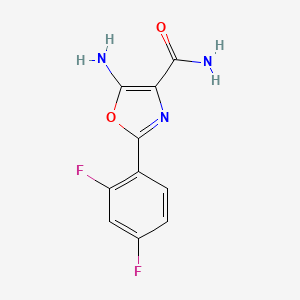

![2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B4626996.png)

![1-(3,4-dichlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4627010.png)

![2-methyl-4-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-1(2H)-phthalazinone](/img/structure/B4627013.png)